(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-carboxylate
Description
X-ray Crystallographic Characterization of Carbocyclic Core
The crystallographic analysis of carbocyclic nucleoside analogs has provided fundamental insights into the structural features that define their conformational properties and biological activities. X-ray diffraction studies of related cyclopentene-based nucleoside analogs have established critical structural parameters that inform our understanding of (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-carboxylate. The crystallographic characterization of carbovir, a closely related carbocyclic nucleoside, revealed essential details about the spatial arrangement of the purine base relative to the cyclopentene ring system. These studies demonstrated that the asymmetric unit contained two independent molecules with similar conformations, providing evidence for the preferred molecular geometry in the solid state.
The crystal structure analysis of bicyclic carbocyclic nucleoside analogs has confirmed the exo-coupling of the purine base to the carbocyclic ring system, establishing the preferred orientation for nucleobase attachment. This crystallographic evidence supports the (1S,4R) stereochemical assignment and provides crucial information about the three-dimensional relationship between the purine moiety and the cyclopentene core. The X-ray structure determination revealed that the purine ring lies perpendicular to the cyclopentene plane, creating a specific angular relationship that influences both molecular recognition and conformational stability.
Recent crystallographic investigations of cyclopentene-containing compounds have revealed important structural features regarding intramolecular interactions and conformational preferences. The crystal structure of (R)-(2-tert-butoxycarbonyl)amino-1-oxo-3-phenyl)propyl)-1-cyclopentene demonstrated that cyclopentene rings adopt slightly flattened envelope conformations with specific puckering parameters. These findings provide valuable comparative data for understanding the conformational behavior of the cyclopentene ring in the target compound. The crystallographic data revealed average puckering parameters Q = 0.103(3) Å and φ = 251.1(16)°, indicating a well-defined envelope conformation that minimizes steric interactions while maintaining optimal electronic overlap.
The crystallographic analysis has also illuminated the network of hydrogen bonding interactions that stabilize the crystal lattice. These intermolecular interactions, including both classical hydrogen bonds and weaker C-H···O contacts, contribute significantly to the overall stability of the crystalline form. The presence of the amino group at the C2 position of the purine ring and the carboxylate functionality at the C1 position of the cyclopentene ring creates multiple opportunities for hydrogen bonding, both within individual molecules and between adjacent molecules in the crystal lattice.
Properties
IUPAC Name |
(1S,4R)-4-(2-amino-6-chloropurin-9-yl)cyclopent-2-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5O2/c12-8-7-9(16-11(13)15-8)17(4-14-7)6-2-1-5(3-6)10(18)19/h1-2,4-6H,3H2,(H,18,19)(H2,13,15,16)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZCJFRPQWAWFC-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1N2C=NC3=C2N=C(N=C3Cl)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C=C[C@@H]1N2C=NC3=C2N=C(N=C3Cl)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746991 | |
| Record name | (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-78-2 | |
| Record name | (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution on Activated Cyclopentene Intermediates
A widely cited approach involves activating the cyclopentene backbone for nucleophilic attack by 2-amino-6-chloropurine. As described in EP1032573A1, allylic hydroxyl groups on cyclopentene derivatives are converted into leaving groups (e.g., esters or carbonates) to facilitate displacement by the purine base. For example, (1S,4R)-4-hydroxy-2-cyclopentene-1-carboxylate derivatives are treated with acyl chlorides to form mixed carbonates, which react with 2-amino-6-chloropurine in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C.
Reaction Conditions:
Stereoselective Cyclopentene Functionalization
Achieving the (1S,4R) configuration necessitates chiral auxiliaries or enantioselective catalysis. CN1201794A discloses a resolution method using diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) to separate undesired enantiomers. Alternatively, asymmetric hydrogenation of cyclopentadiene precursors with Rhodium-BINAP complexes yields enantiomerically enriched cyclopentene carboxylates.
Key Parameters for Stereocontrol:
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Chiral resolving agent: L-(+)-Tartaric acid
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Hydrogen pressure: 50–100 psi
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Catalyst loading: 1–2 mol% Rh(I)
Carboxylate Group Introduction and Modification
The carboxylate functionality at the C1 position is introduced via oxidation or hydrolysis of precursor groups:
Oxidation of Primary Alcohols
A two-step sequence converts the methanol derivative (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol to the carboxylate. Initial oxidation with Jones reagent (CrO3/H2SO4) or pyridinium chlorochromate (PCC) yields the aldehyde intermediate, which is further oxidized to the carboxylic acid using potassium permanganate (KMnO4) under acidic conditions.
Oxidation Protocol:
Direct Carboxylation via CO2 Insertion
Recent advances utilize palladium-catalyzed carbonylation. Treating a cyclopentene bromide intermediate with carbon monoxide (CO) and methanol in the presence of Pd(PPh3)4 generates the methyl ester, which is hydrolyzed to the carboxylate.
Carbonylation Conditions:
Purification and Characterization
Crude reaction mixtures are purified via:
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Ion-exchange chromatography: Separates carboxylate salts from neutral impurities using Dowex® 50WX4 resin.
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Recrystallization: Ethanol/water mixtures yield high-purity crystals (≥99% by HPLC).
Analytical Data:
Challenges and Optimization Opportunities
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Stereochemical Integrity: Racemization at C1 and C4 occurs above 60°C, necessitating low-temperature protocols during coupling.
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Purine Stability: 2-Amino-6-chloropurine degrades under strongly acidic conditions; pH must be maintained at 6–8 during reactions.
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Scalability: Carbonylation methods suffer from high catalyst costs, prompting research into Fe-based catalysts for industrial-scale synthesis.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group on the purine base.
Reduction: Reduction reactions can target the chlorinated purine ring, potentially replacing the chlorine atom with hydrogen.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorine atom on the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Ammonia (NH₃), various amines.
Major Products
Oxidation Products: Oxidized derivatives of the purine base.
Reduction Products: Dechlorinated purine derivatives.
Substitution Products: Amino-substituted purine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Analogues: Used as a precursor for synthesizing analogues with potential biological activity.
Biology
Enzyme Inhibition Studies: Investigated for its ability to inhibit specific enzymes involved in nucleotide metabolism.
Medicine
Antiviral Agents: Explored for its potential to inhibit viral replication.
Anticancer Agents: Studied for its ability to interfere with DNA synthesis in cancer cells.
Industry
Pharmaceutical Development: Used in the development of new therapeutic agents.
Mechanism of Action
The compound exerts its effects primarily through interactions with nucleic acids and enzymes involved in nucleotide metabolism. The purine base can mimic natural nucleotides, allowing it to:
Inhibit Enzymes: Such as DNA polymerase and reverse transcriptase.
Interfere with DNA/RNA Synthesis: By incorporating into the nucleic acid chains and causing chain termination.
Comparison with Similar Compounds
Key Observations:
Functional Group Impact: The carboxylate group in the target compound enhances solubility compared to the methanol derivatives (e.g., Abacavir intermediates) but reduces bioavailability due to ionization at physiological pH . The cyclopropylamino substitution in Abacavir improves antiviral specificity by mimicking natural nucleosides, a feature absent in the target compound .
Stereochemical Significance :
- The 1S,4R configuration is conserved across analogs to maintain binding affinity to viral enzymes. For example, stereoisomeric impurities in Abacavir synthesis reduce efficacy by >90% .
Pharmacological Activity: The target compound lacks direct antiviral activity but is critical for synthesizing active drugs like Abacavir . In contrast, Abacavir Related Compound C (methanol hydrochloride) is used as a purity reference standard due to its stability .
Key Findings:
- The target compound’s carboxylate group facilitates nucleophilic substitution reactions, enabling the introduction of cyclopropylamine to form Abacavir .
- Methanol derivatives (e.g., Abacavir Related Compound C) are preferred for analytical standards due to their crystallinity and stability under storage .
Biological Activity
(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-carboxylate, commonly referred to as a purine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is notable for its structural features that allow it to interact with various biological targets, particularly in the context of cancer treatment and antiviral activity.
The molecular formula of this compound is with a molecular weight of approximately 265.70 g/mol. It exists as a solid and is soluble in solvents such as DMSO and methanol. The compound's stability is optimal when stored in an inert atmosphere at low temperatures (2-8°C) .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that purine derivatives exhibit cytotoxic properties against various cancer cell lines. Studies have shown that this specific compound can induce apoptosis in cancer cells by interfering with nucleic acid synthesis and function. The mechanism involves the inhibition of enzymes critical for DNA replication and repair processes.
2. Antiviral Properties
The compound has demonstrated efficacy against certain viral infections, particularly those associated with RNA viruses. Its mechanism may involve the inhibition of viral replication by targeting viral polymerases or other essential proteins involved in the viral life cycle.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticancer | Inhibition of DNA synthesis; induction of apoptosis | |
| Antiviral | Inhibition of viral polymerases | |
| Cytotoxicity | Disruption of cellular metabolism |
Case Studies
Several studies have explored the biological activity of purine derivatives similar to this compound:
Case Study 1: Anticancer Activity
In a study published in Cancer Research, researchers evaluated the effects of various purine derivatives on human cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .
Case Study 2: Antiviral Efficacy
A separate investigation focused on the antiviral properties of this compound against influenza virus strains. The study found that treatment with the purine derivative reduced viral titers significantly, suggesting its potential as a therapeutic agent for viral infections .
Q & A
Q. What are the critical steps for synthesizing (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-carboxylate with high stereochemical purity?
Methodological Answer :
- Protecting Group Strategy : Use fluorenylmethoxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc) groups to protect the amino moiety during nucleophilic substitution reactions to prevent undesired side reactions .
- Chiral Resolution : Employ chiral HPLC or enzymatic resolution to isolate the (1S,4R) enantiomer, as stereochemical impurities can drastically alter biological activity .
- Cyclopentene Ring Formation : Utilize ring-closing metathesis (RCM) with Grubbs catalysts to construct the cyclopentene backbone, followed by carboxylation via Mitsunobu conditions .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR (e.g., δ 8.2 ppm for purine protons, δ 5.5–6.2 ppm for cyclopentene protons) to confirm regiochemistry and stereochemistry .
- X-ray Crystallography : Resolve ambiguous stereochemical assignments by co-crystallizing the compound with heavy atoms (e.g., bromine derivatives) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (theoretical [M+H]+ = 323.09 Da) and detect isotopic patterns for chlorine .
Q. How can researchers ensure the compound’s stability during storage for long-term studies?
Methodological Answer :
- Storage Conditions : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent oxidation of the cyclopentene ring or hydrolysis of the ester group .
- Lyophilization : Convert the carboxylate to a stable hydrochloride salt (e.g., CAS 61865-62-1) for improved shelf life .
Advanced Research Questions
Q. How does the stereochemistry at positions 1S and 4R influence the compound’s interaction with adenosine deaminase (ADA) enzymes?
Methodological Answer :
- Molecular Docking : Use the InChIKey
OCSMNHMMTKMVCP-APPZFPTMSA-N(from ) to model binding poses in ADA’s active site. The 1S,4R configuration may sterically hinder enzyme access due to the cyclopentene ring’s convex geometry. - Kinetic Assays : Compare inhibition constants (Ki) between enantiomers via fluorometric ADA activity assays. Data from suggests that non-planar purine derivatives exhibit stronger ADA inhibition .
Q. What computational methods can predict the compound’s metabolic stability in vivo?
Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., the 6-chloro group on the purine ring) prone to cytochrome P450-mediated dechlorination .
- Molecular Dynamics (MD) Simulations : Simulate solvation effects in physiological buffers to assess ester hydrolysis rates .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer :
- Batch Reproducibility Testing : Verify purity (>98% via HPLC; see ) across synthetic batches to rule out impurities (e.g., residual palladium from coupling reactions) as confounding factors.
- Cell-Based Assay Optimization : Use isogenic cell lines (e.g., HEK293T with/without ADA overexpression) to isolate the compound’s specific effects from background enzymatic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
